N-ethyl-N-(pyrrolidin-3-yl)butanamide
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Overview
Description
N-ethyl-N-(pyrrolidin-3-yl)butanamide is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(pyrrolidin-3-yl)butanamide typically involves the reaction of pyrrolidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(pyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-ethyl-N-(pyrrolidin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-methylbutanamide
- N-ethyl-N-(pyrrolidin-2-yl)butanamide
- N-ethyl-N-(pyrrolidin-4-yl)butanamide
Uniqueness
N-ethyl-N-(pyrrolidin-3-yl)butanamide is unique due to the specific positioning of the pyrrolidine ring, which imparts distinct chemical and biological properties. This positioning affects the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-ethyl-N-pyrrolidin-3-ylbutanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
OQQXLQSPLMACQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1CCNC1 |
Origin of Product |
United States |
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